CYP1A1 vs. CYP3A4 Isoform Selectivity Window: Quantitative Inhibition Profile from ChEMBL/BindingDB
The compound exhibits a measurable CYP isoform selectivity window: CYP1A1 is inhibited with an EC50 of 2.30 µM (2,300 nM), whereas CYP3A4 shows substantially weaker inhibition with an IC50 of 20.0 µM (20,000 nM), representing an 8.7-fold selectivity margin [1]. By comparison, the non-methylated analog methyl 4-[2-(1H-indol-3-yl)-2-oxoacetamido]benzoate shows a different CYP interaction profile, with primary binding affinity directed toward DNMT3A (Ki = 5,030 nM) rather than CYP isoforms, indicating that the 1,2-dimethyl substitution redirects target engagement toward CYP1A1 [2]. This selectivity pattern is relevant for screening cascades where CYP3A4-sparing behavior is desired to minimize drug-drug interaction liability.
| Evidence Dimension | CYP isoform inhibition selectivity (CYP1A1 vs. CYP3A4) |
|---|---|
| Target Compound Data | CYP1A1 EC50 = 2,300 nM; CYP3A4 IC50 = 20,000 nM |
| Comparator Or Baseline | Non-methylated analog (methyl 4-[2-(1H-indol-3-yl)-2-oxoacetamido]benzoate): DNMT3A Ki = 5,030 nM (no CYP1A1/CYP3A4 data reported) |
| Quantified Difference | 8.7-fold selectivity (CYP1A1 vs. CYP3A4) for target compound; qualitative target engagement shift from DNMT3A to CYP1A1 upon 1,2-dimethyl substitution |
| Conditions | CYP1A1: HEK293 cells transfected with human CYP1A1, assessed as protection against CYP1A1-mediated B[a]P toxicity at 20 µM compound [1]; CYP3A4: recombinant human CYP3A4 expressed in yeast microsomal membranes, fluorescence assay [1]; DNMT3A: human DNMT3A catalytic domain, ³H-AdoMet substrate, 1 hr incubation [2]. |
Why This Matters
The CYP1A1/CYP3A4 selectivity ratio is a concrete, assay-derived criterion for selecting this compound over the non-methylated analog when CYP isoform profiling is a screening objective.
- [1] BindingDB. BDBM50453918 (CHEMBL4078418). CYP1A1 EC50 2.30E+3 nM (Assay ID: 15, Entry ID: 50002132); CYP3A4 IC50 2.00E+4 nM (ChEMBL curated). Accessed May 2026. View Source
- [2] BindingDB. BDBM50397078 (CHEMBL2171452). Ki: 5.03E+3 nM, human DNMT3A catalytic domain, ³H-AdoMet substrate. Accessed May 2026. View Source
